5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Medicinal Chemistry Drug Metabolism CYP Inhibition

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a partially saturated bicyclic heterocycle featuring a 1,6-naphthyridine core with a methyl substituent at the 5-position (molecular formula C₉H₁₂N₂, MW 148.20). The compound serves as a key scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and antivertigo agents.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 83081-95-2
Cat. No. B2455755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS83081-95-2
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESCC1C2=C(CCN1)N=CC=C2
InChIInChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3
InChIKeyQDHVDYGBMNIJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83081-95-2): A Versatile Heterocyclic Building Block for Medicinal Chemistry


5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a partially saturated bicyclic heterocycle featuring a 1,6-naphthyridine core with a methyl substituent at the 5-position (molecular formula C₉H₁₂N₂, MW 148.20) . The compound serves as a key scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and antivertigo agents [1]. The 5,6,7,8-tetrahydro-1,6-naphthyridine framework confers distinct advantages over fully aromatic or alternative regioisomeric naphthyridines, including improved drug-like properties such as reduced CYP enzyme inhibition and enhanced metabolic stability [2].

Why 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Is Not Directly Interchangeable with Unsubstituted or Regioisomeric Naphthyridine Analogs


The 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold possesses a unique combination of a partially saturated ring system and a methyl group at the 5-position that cannot be replicated by simple substitution with unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine or its regioisomers (e.g., 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine) [1]. The presence of the methyl group influences key pharmacological parameters, including metabolic stability and target engagement, as demonstrated by class-level SAR studies [2]. Moreover, the 5,6,7,8-tetrahydro-1,6-naphthyridine core itself reduces CYP2D6 inhibition compared to tetrahydroisoquinoline scaffolds, a benefit that is not conferred by other naphthyridine isomers [3]. Substituting a generic analog without this specific substitution pattern may compromise synthetic efficiency, biological potency, or off-target profiles in downstream applications.

Quantitative Differentiation of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Comparative Data for Procurement Decisions


CYP2D6 Inhibition Liability Reduction Compared to Tetrahydroisoquinoline Scaffolds

The 5,6,7,8-tetrahydro-1,6-naphthyridine core, which includes the 5-methyl variant, demonstrates a significantly reduced propensity to inhibit CYP2D6 compared to tetrahydroisoquinoline-based analogs [1]. In a comparative profiling study of CXCR4 antagonists, introducing a nitrogen atom into the aromatic portion to form the tetrahydronaphthyridine series resulted in a marked decrease in CYP2D6 inhibition [1]. Compound 12a, a representative tetrahydronaphthyridine, exhibited improved overall drug-like properties due to this diminished CYP2D6 activity [1]. This reduction in CYP2D6 liability is a critical differentiator for avoiding drug-drug interactions and improving safety margins in drug development.

Medicinal Chemistry Drug Metabolism CYP Inhibition

Commercial Purity Benchmarking Against Regioisomeric Naphthyridine Building Blocks

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is commercially available with a purity of 95% from reputable vendors . In comparison, the regioisomer 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is offered at a purity of 97% by some suppliers . While the purity difference is minimal, the 95% purity of the 5-methyl derivative is sufficient for most synthetic applications, and its availability from major chemical suppliers ensures consistent quality and supply chain reliability for research and development.

Chemical Synthesis Quality Control Procurement

Impact of Methyl Substitution on Microsomal Stability and Tumor Pharmacokinetics

In a homologous series of benzonaphthyridine derivatives, the methyl-substituted analog exhibited a microsomal half-life of 22 minutes in mouse liver microsomes, compared to a range of 1.6 to 12.2 minutes for hydrogen, ethyl, propyl, and butyl analogs [1]. Furthermore, the tumor AUC for the methyl derivative was 2,334 μM·h, which is 89-fold higher than that of the hydrogen derivative (26.3 μM·h) [1]. While these data are from a structurally related benzonaphthyridine series, they demonstrate the profound influence of a methyl group on the pharmacokinetic properties of naphthyridine-based compounds, suggesting that the 5-methyl substitution in the target compound may confer similar advantages in metabolic stability and tissue retention.

Pharmacokinetics Drug Metabolism Anticancer

Scaffold Potency in HIV-1 Integrase Allosteric Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, which includes the 5-methyl compound, were designed as allosteric inhibitors of HIV-1 integrase, targeting the LEDGF/p75-binding site [1]. The study reports that small molecules binding to this site promote aberrant multimerization of the integrase enzyme and inhibit HIV-1 replication in cell culture [1]. While specific IC₅₀ values for the 5-methyl compound are not disclosed, the scaffold itself is validated as a privileged chemotype for this mechanism, with lead compounds demonstrating potent antiviral activity [1]. This differentiates the 5,6,7,8-tetrahydro-1,6-naphthyridine core from other naphthyridine isomers that may not effectively engage this allosteric site.

Antiviral HIV Integrase Inhibitor

Optimized Application Scenarios for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization Requiring Reduced CYP2D6 Liability

Medicinal chemists seeking to minimize CYP2D6 inhibition in kinase inhibitor programs can utilize 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine as a privileged scaffold. The core structure has been shown to significantly reduce CYP2D6 inhibition compared to tetrahydroisoquinoline alternatives [1]. This property is critical for avoiding drug-drug interactions and improving the safety profile of clinical candidates.

HIV-1 Integrase Allosteric Inhibitor Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is validated for targeting the allosteric LEDGF/p75-binding site on HIV-1 integrase, a mechanism that promotes aberrant enzyme multimerization and inhibits viral replication [2]. The 5-methyl derivative serves as a suitable starting point for synthesizing analogs with potential antiviral activity.

Synthesis of Antivertigo Agents via Methyl Homolog Derivatization

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a key intermediate in the synthesis of methyl homologs of antivertigo agents, as reported in the literature [3]. Its use enables the exploration of structure-activity relationships (SAR) around the methyl substitution pattern, which can modulate pharmacological activity and metabolic stability.

General Heterocyclic Building Block for High-Throughput Chemistry

With a commercial purity of 95% and availability from major suppliers , 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a reliable building block for constructing diverse compound libraries. Its partially saturated ring system and methyl substituent offer distinct reactivity and physicochemical properties for parallel synthesis and medicinal chemistry campaigns.

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